Methyl 2-methyl-2-phenylpyrrolidine-1-carboxylate
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Overview
Description
Methyl 2-methyl-2-phenylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a methyl group, a phenyl group, and a carboxylate ester functional group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-phenylpyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures (around 180°C) can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-methyl-2-phenylpyrrolidine-1-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Methyl 2-methyl-2-phenylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
919286-34-3 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-methyl-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(11-7-4-3-5-8-11)9-6-10-14(13)12(15)16-2/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
VWVLICDKOMHISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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